molecular formula C14H14BrNO4 B13666487 2-Bromo-6-phthalimidohexanoic acid

2-Bromo-6-phthalimidohexanoic acid

Cat. No.: B13666487
M. Wt: 340.17 g/mol
InChI Key: IZPACYFLJIDSKN-UHFFFAOYSA-N
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Description

®-2-Bromo-6-(1,3-dioxoisoindolin-2-yl)hexanoic Acid is a complex organic compound characterized by its unique structure, which includes a bromine atom, a hexanoic acid chain, and an isoindolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Bromo-6-(1,3-dioxoisoindolin-2-yl)hexanoic Acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a hexanoic acid derivative, followed by the introduction of the isoindolinone moiety through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of ®-2-Bromo-6-(1,3-dioxoisoindolin-2-yl)hexanoic Acid may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the compound.

Chemical Reactions Analysis

Types of Reactions

®-2-Bromo-6-(1,3-dioxoisoindolin-2-yl)hexanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

®-2-Bromo-6-(1,3-dioxoisoindolin-2-yl)hexanoic Acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-Bromo-6-(1,3-dioxoisoindolin-2-yl)hexanoic Acid involves its interaction with specific molecular targets and pathways within biological systems. The bromine atom and isoindolinone moiety play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules to exert its effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms underlying its biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-Bromohexanoic Acid: Lacks the isoindolinone moiety, making it less complex and potentially less active in certain applications.

    6-(1,3-Dioxoisoindolin-2-yl)hexanoic Acid: Does not contain the bromine atom, which may affect its reactivity and biological activity.

    N-isoindoline-1,3-dione derivatives: Share the isoindolinone moiety but differ in other structural aspects, leading to variations in their properties and applications.

Uniqueness

®-2-Bromo-6-(1,3-dioxoisoindolin-2-yl)hexanoic Acid stands out due to its unique combination of a bromine atom, a hexanoic acid chain, and an isoindolinone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H14BrNO4

Molecular Weight

340.17 g/mol

IUPAC Name

2-bromo-6-(1,3-dioxoisoindol-2-yl)hexanoic acid

InChI

InChI=1S/C14H14BrNO4/c15-11(14(19)20)7-3-4-8-16-12(17)9-5-1-2-6-10(9)13(16)18/h1-2,5-6,11H,3-4,7-8H2,(H,19,20)

InChI Key

IZPACYFLJIDSKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC(C(=O)O)Br

Origin of Product

United States

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